6-Ethyl-4-hydroxy-3,5-dimethyl-2h-pyran-2-one
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Overview
Description
6-Ethyl-4-hydroxy-3,5-dimethyl-2H-pyran-2-one is a heterocyclic compound belonging to the class of 4-hydroxy-2-pyrones. These compounds are known for their versatile bioactivity and are of significant interest in organic synthesis and pharmacology . The structure of this compound includes a pyran ring with hydroxyl and methyl substituents, making it a polyfunctional molecule with several electrophilic and nucleophilic centers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-pyrones, including 6-Ethyl-4-hydroxy-3,5-dimethyl-2H-pyran-2-one, typically involves the cyclization of tricarbonyl compounds. One common method is the condensation reaction of acetoacetic esters with aldehydes at the C-4 position in the presence of sodium hydride or n-butyllithium, followed by oxidation . Another approach involves the use of alkyne cyclizations with transition metal complexes and ketene transformations .
Industrial Production Methods
Industrial production of 4-hydroxy-2-pyrones often employs biotechnological approaches, utilizing biosynthetic pathways. These methods involve the use of polyketide synthases to construct natural and unnatural polysubstituted 4-hydroxy-2-pyrones . The biomimetic strategies mimic natural processes, making them efficient and sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-4-hydroxy-3,5-dimethyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles such as amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
6-Ethyl-4-hydroxy-3,5-dimethyl-2H-pyran-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Ethyl-4-hydroxy-3,5-dimethyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways. The compound’s electrophilic and nucleophilic centers allow it to participate in multiple biochemical reactions. It can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 4-hydroxy-2-pyrones such as:
- 4-Hydroxy-6-methyl-2H-pyran-2-one
- 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one
- 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one .
Uniqueness
6-Ethyl-4-hydroxy-3,5-dimethyl-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl and methyl groups at specific positions on the pyran ring differentiates it from other similar compounds, influencing its reactivity and bioactivity .
Properties
CAS No. |
42738-93-2 |
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Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
6-ethyl-4-hydroxy-3,5-dimethylpyran-2-one |
InChI |
InChI=1S/C9H12O3/c1-4-7-5(2)8(10)6(3)9(11)12-7/h10H,4H2,1-3H3 |
InChI Key |
ATLVVGJKPIISGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C(=O)O1)C)O)C |
Origin of Product |
United States |
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